molecular formula C17H22N2O3S2 B2764007 3-(N-methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide CAS No. 1116082-45-1

3-(N-methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide

Cat. No.: B2764007
CAS No.: 1116082-45-1
M. Wt: 366.49
InChI Key: RRCNTWKXNLWZCZ-UHFFFAOYSA-N
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Description

3-(N-methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a piperazine ring, a pyrimidine ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a cyclization reaction involving appropriate precursors.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with a suitable electrophile.

    Final Coupling: The final step involves coupling the piperazine and pyrimidine moieties with the N-(2-chloro-4-methylphenyl)acetamide under specific reaction conditions, such as the presence of a base and a solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(N-methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(pyrimidin-2-ylthio)acetamide
  • N-(4-methylphenyl)-2-(pyrimidin-2-ylthio)acetamide
  • N-(2-chloro-4-methylphenyl)-2-(pyrimidin-2-ylthio)acetamide

Uniqueness

3-(N-methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-pentylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c1-3-4-8-12-18-17(20)16-15(11-13-23-16)19(2)24(21,22)14-9-6-5-7-10-14/h5-7,9-11,13H,3-4,8,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCNTWKXNLWZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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